molecular formula C6H5BrN4 B2367107 5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine CAS No. 1824324-42-6

5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

Cat. No. B2367107
CAS RN: 1824324-42-6
M. Wt: 213.038
InChI Key: SAXJIWTWKKIZMB-UHFFFAOYSA-N
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Description

“5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine” is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a derivative of pyrazolo[3,4-b]pyridine .


Synthesis Analysis

The synthesis of “5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine” involves a new pathway from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H . Another method involves the use of a sequential opening/closing cascade reaction .


Molecular Structure Analysis

The molecular structure of “5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine” is based on the pyrazolo[3,4-b]pyridine skeleton . This structure is associated with the proliferation and differentiation of cells .


Chemical Reactions Analysis

The chemical reactions involving “5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine” are associated with its role as a TRK inhibitor . It has shown acceptable activity with an IC 50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC 50 value of 0.304 μM .

Scientific Research Applications

Biomedical Applications

The 1H-Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds, have been extensively studied for their biomedical applications . They present two possible tautomeric forms: the 1H- and 2H-isomers . The 1H-isomers (substituted or unsubstituted at N1) predominate in a ratio of 3.6 to 1 .

Synthesis Methods

Various synthetic strategies and approaches have been developed for the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives . These methods are systematized according to the method to assemble the pyrazolopyridine system .

Drug Development

Structural analogs of pyrazolo[4,3-b]pyridines are of particular importance, presenting promising substrates for the development of drugs for the treatment of the central nervous system, viral, inflammatory, tumor, cardiovascular, and bacterial diseases . They also act as antagonists of the corticotropin growth factor receptor and cholecystokinin hormones .

Antimicrobial Applications

The pyrazolopyrimidine moiety, a common heterocycle nucleus used in the design of many pharmaceutical compounds, has a variety of medicinal applications including antimicrobial applications .

Antitumor Applications

Pyrazolopyrimidine derivatives have been studied for their antitumor applications .

Anti-inflammatory Applications

These compounds have also been explored for their anti-inflammatory applications .

Antioxidant Applications

In addition to the above, pyrazolopyrimidine derivatives have been investigated for their antioxidant applications .

Anti-Alzheimer’s Disease Applications

Lastly, these compounds have shown potential in the treatment of Alzheimer’s disease .

Safety and Hazards

While specific safety and hazards information for “5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine” is not available, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes . In case of skin contact, immediate washing with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes is recommended .

Future Directions

The future directions for “5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine” involve further exploration of its potential as a TRK inhibitor . Its synthesis process can also be improved and developed with new strategies .

properties

IUPAC Name

5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrN4/c7-5-1-3-4(2-9-5)10-11-6(3)8/h1-2H,(H3,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXJIWTWKKIZMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CN=C1Br)NN=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-1H-pyrazolo[3,4-c]pyridin-3-amine

CAS RN

1824324-42-6
Record name 5-bromo-1H-pyrazolo[3,4-c]pyridin-3-amine
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